molecular formula C23H28ClN3O5S2 B2996951 N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1215587-76-0

N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride

Cat. No.: B2996951
CAS No.: 1215587-76-0
M. Wt: 526.06
InChI Key: OGUYKZWWWXIHSE-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzothiazole core, a methoxyphenylsulfonyl group, and a morpholinopropyl moiety, making it a versatile molecule for further functionalization and study.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2.ClH/c1-30-18-7-9-19(10-8-18)33(28,29)17-22(27)26(12-4-11-25-13-15-31-16-14-25)23-24-20-5-2-3-6-21(20)32-23;/h2-3,5-10H,4,11-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUYKZWWWXIHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N(CCCN2CCOCC2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-(chloroacetamido)benzothiazole. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group. The final step involves the reaction with 3-morpholinopropylamine to form the target compound, followed by hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed on the sulfonyl group to produce sulfonic acids or their derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation products: Various oxidized derivatives of benzothiazole.

  • Reduction products: Sulfonic acids and their derivatives.

  • Substitution products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the case of anti-inflammatory activity, the compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(2-morpholinopropyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-piperidinopropyl)acetamide

  • N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-ethylaminopropyl)acetamide

Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the morpholinopropyl moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(3-morpholinopropyl)acetamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzo[d]thiazole moiety, which is known for its pharmacological properties.
  • 4-Methoxyphenyl sulfonyl group that enhances solubility and biological activity.
  • Morpholinopropyl side chain that may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of 4-Methoxybenzenesulfonyl Chloride : Reacting 4-methoxybenzenesulfonic acid with thionyl chloride.
  • Synthesis of Benzo[d]thiazole Intermediate : This can involve nitration followed by reduction.
  • Formation of Final Compound : The coupling reaction between the sulfonyl chloride and the benzo[d]thiazole derivative in the presence of a base such as triethylamine.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) . In vitro studies have demonstrated that these compounds can inhibit cell proliferation effectively.

CompoundCell LineIC50 (μM)
Compound 5A5492.12
Compound 6HCC8275.13
Compound 8NCI-H3580.85

Antimicrobial Activity

The compound's potential antimicrobial properties have been evaluated against both Gram-positive and Gram-negative bacteria. Testing methods include broth microdilution assays, which have shown promising results against pathogens like Escherichia coli and Staphylococcus aureus .

The proposed mechanisms of action for this compound include:

  • DNA Interaction : Similar compounds have been shown to intercalate into DNA or bind within the minor groove, potentially disrupting cellular processes .
  • Enzyme Modulation : The sulfonamide group may enhance the compound's ability to modulate enzyme activity involved in tumor progression and microbial resistance .

Case Studies

  • Antitumor Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications to the structure significantly impacted their cytotoxicity against lung cancer cell lines. The presence of the methoxy group was correlated with increased potency .
  • Antimicrobial Testing : Compounds structurally related to this compound were tested against various bacterial strains, revealing effective inhibition at low concentrations .

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